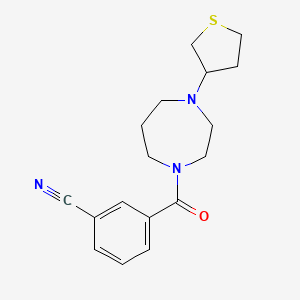

3-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

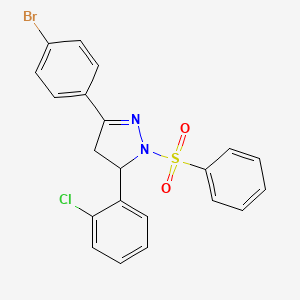

3-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)benzonitrile, also known as TTA-A2, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. TTA-A2 is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and body weight.

Applications De Recherche Scientifique

Ruthenium-Catalyzed N‐Alkylation

The Ru3(CO)12/Binap/tBuOK catalyst system facilitates the N‐alkylation of 2‐aminobenzonitriles with pyridyl methanols. This method is significant for synthesizing various 2‐N‐pyridylmethyl benzonitriles, showcasing moderate to good isolated yields. A notable application of this synthetic protocol is the straightforward synthesis of biologically interesting 2,3‐diaryl‐1,2,3,4‐tetrahydrobenzo[e][1,4]diazepin‐5‐ones. These compounds lay the groundwork for discovering new bioactive molecules (Chen et al., 2014).

Photochemical C−H Functionalization

An unusual photochemical reaction of diazoketones, without nitrogen elimination, has been employed for the C−H functionalization of aliphatic compounds. This process yields N-substituted hydrazones or bis-hydrazonoethanes with up to 78% yield. The photochemical reaction utilizes benzophenone sensitization and is significant for the C−H functionalization of various aliphatic compounds, offering a novel approach to modify the structures of ethers and aliphatic hydrocarbons (Rodina et al., 2016).

Synthesis of Polysubstituted Thiophene and 1,3,4-Thiadiazole Derivatives

The novel synthesis of 1,3,4-thiadiazole derivatives and polysubstituted thiophene showcases the innovative use of 3-(Benzothiazol-2-yl)-3-oxopropanenitrile. This method involves reactions with phenylisothiocyanate and hydrazonoyl bromides, leading to novel 1,3,4-thiadiazole derivatives via an intermediate. Another significant reaction produces new polysubstituted thiophenes, with the potential formation of 2-arylazothiophene derivatives. These synthetic routes open avenues for creating structurally diverse compounds with potential applications in medicinal chemistry and material science (Farag et al., 1997).

Metal Carbene Precursors for Isochromene Derivatives

4-Diazoisochroman-3-imines serve as new metal carbene precursors, catalyzed by a Rh(II) complex to react with alkenes and conjugated dienes. This leads to the synthesis of spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines, among others. Such processes highlight the versatility of diazo compounds in synthesizing cyclic and acyclic structures, potentially useful in developing novel therapeutic agents and materials (Ren et al., 2017).

Propriétés

IUPAC Name |

3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUDYZSMZCXPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2959870.png)

![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)

![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)

![5-Fluoro-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2959878.png)